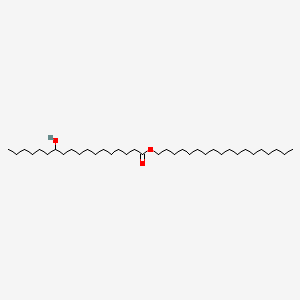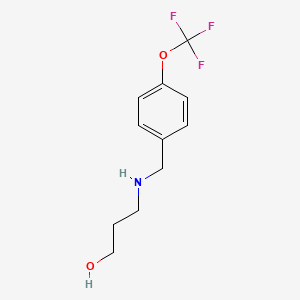
3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol: is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzylamine moiety, which is further connected to a propanol chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol typically involves the reaction of 4-trifluoromethoxybenzylamine with propanol derivatives under controlled conditions. One common method involves the nucleophilic substitution reaction where 4-trifluoromethoxybenzylamine reacts with a propanol derivative in the presence of a suitable base and solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
化学反応の分析
Types of Reactions: 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .
科学的研究の応用
Chemistry: In chemistry, 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules. It may serve as a lead compound for the development of new pharmaceuticals .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure-activity relationship (SAR) is investigated to design new drugs with improved efficacy and safety profiles .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific characteristics .
作用機序
The mechanism of action of 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with hydrophobic regions of biomolecules. The benzylamine moiety may participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function .
類似化合物との比較
4-(Trifluoromethoxy)benzylamine: Shares the trifluoromethoxy and benzylamine functionalities but lacks the propanol chain.
3-(Trifluoromethyl)benzylamine: Similar structure but with a trifluoromethyl group instead of trifluoromethoxy.
4-(Trifluoromethoxy)phenylmethanamine: Similar structure but with a different substitution pattern on the benzene ring.
Uniqueness: 3-(4-Trifluoromethoxy-benzylamino)-propan-1-ol is unique due to the combination of its trifluoromethoxy group, benzylamine moiety, and propanol chain. This combination imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry .
特性
分子式 |
C11H14F3NO2 |
|---|---|
分子量 |
249.23 g/mol |
IUPAC名 |
3-[[4-(trifluoromethoxy)phenyl]methylamino]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO2/c12-11(13,14)17-10-4-2-9(3-5-10)8-15-6-1-7-16/h2-5,15-16H,1,6-8H2 |
InChIキー |
PGVJONMUSMZKBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CNCCCO)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


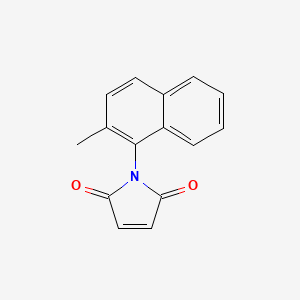

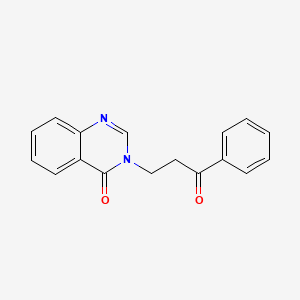

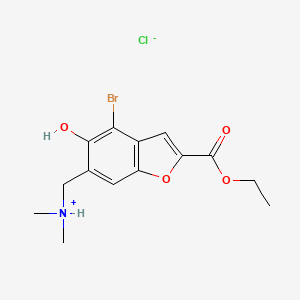
![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
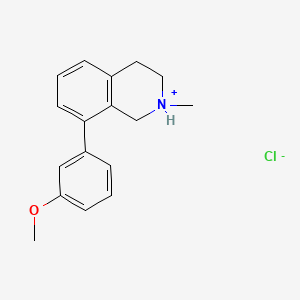

![1,3-Propanediaminium, N-[3-[bis(2-hydroxyethyl)methylammonio]propyl]-N'-[3-(dodecyloxy)-2-hydroxypropyl]-N,N'-bis(2-hydroxyethyl)-N,N'-dimethyl-, tris(methyl sulfate) (salt)](/img/structure/B13776238.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-hydroxyphenyl)azo]-, dipotassium salt](/img/structure/B13776247.png)
![Dibutylbis[(1-oxodocosyl)oxy]stannane](/img/structure/B13776255.png)
![3-Oxazolidineethanesulfonic acid, 5-[1-methyl-2-(3-methyl-2(3H)-benzoxazolylidene)ethylidene]-4-oxo-2-thioxo-](/img/structure/B13776260.png)

